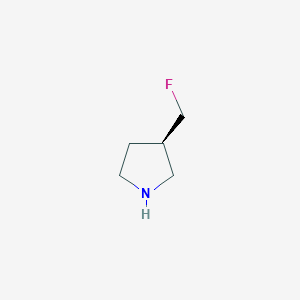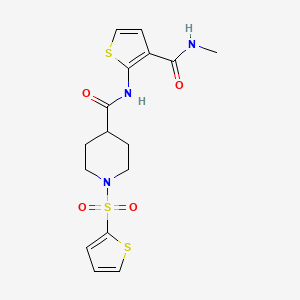![molecular formula C8H9IN2 B2679632 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole CAS No. 2580250-06-0](/img/structure/B2679632.png)
1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole” is a chemical compound with the CAS number 2580250-06-0 . It is a complex organic molecule that contains an iodine atom and a bicyclic pentane structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been used to perform an addition reaction onto propellane to afford BCP radicals . Another strategy involves the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring, a bicyclo[1.1.1]pentane structure, and an iodine atom . The exact molecular formula and weight are not specified in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information are not specified in the available resources .
科学的研究の応用
Synthesis and Catalysis
One key area of application involves the development of new synthetic routes for pyrazole derivatives and bicyclic compounds. A study by Sun et al. (2015) presents a metal-free iodine-catalyzed synthesis of fully substituted pyrazoles, highlighting the efficiency and broad substrate scope of this method, which could potentially apply to the synthesis of 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole derivatives (Sun et al., 2015). Thirumoorthi and Adsool (2016) report on a practical metal-free protocol for synthesizing a bicyclo[1.1.1]pentane derivative, which could be relevant for creating structures related to the queried compound (Thirumoorthi & Adsool, 2016).
Drug Design and Biological Studies
Nugent et al. (2020) describe an iron-catalyzed Kumada cross-coupling method to access all-carbon disubstituted bicyclo[1.1.1]pentanes, which are crucial motifs in drug design as surrogates for p-substituted arenes and alkynes. This methodology could be instrumental in the functionalization of compounds like this compound for pharmaceutical applications (Nugent et al., 2020).
Antimicrobial and Anticancer Activities
Research by Channar et al. (2018) focuses on the synthesis of aryl pyrazole derivatives and their biological evaluations, including alkaline phosphatase, nucleotide pyrophosphatase/phosphodiesterase, and nucleoside triphosphate diphosphohydrolase inhibition studies, with potential anticancer profiles. This highlights the bioactive potential of pyrazole derivatives, suggesting possible applications for this compound in therapeutic areas (Channar et al., 2018).
Material Science and Catalysis
Xiao et al. (2004) explore the use of an ionic liquid-coordinated palladium complex as a catalyst, highlighting its efficiency and recyclability for Heck reactions. While not directly related to this compound, this study indicates the broader applicability of innovative catalytic systems in the synthesis of complex organic molecules, potentially including pyrazole-based structures (Xiao et al., 2004).
Safety and Hazards
作用機序
Target of Action
The target of action for a compound like “1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole” would depend on its specific structure and functional groups. Bicyclo[1.1.1]pentanes (BCPs) are often used as bioisosteres for tert-butyl and aryl groups, as well as internal alkynes . They have gained considerable momentum in drug development programs .
Mode of Action
The mode of action would involve the compound interacting with its target in the body. For example, in the synthesis of similar compounds, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. BCPs have various applications in synthetic organic chemistry .
特性
IUPAC Name |
1-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c9-7-4-8(5-7,6-7)11-3-1-2-10-11/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTUTKMTXMXVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2679550.png)

![2-Azaspiro[4.4]nonane-1,7-dione](/img/structure/B2679555.png)
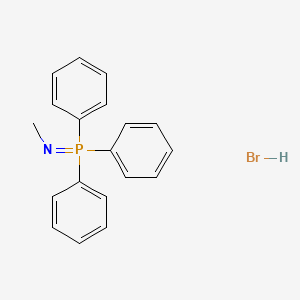
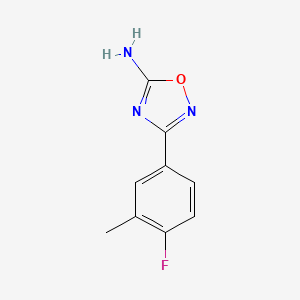

![2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide](/img/structure/B2679561.png)

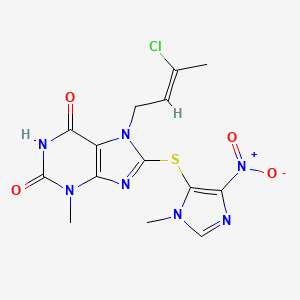

![2,5-dimethyl-N-phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679568.png)
